molecular formula C14H17FN2O2 B1406790 ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate CAS No. 1400561-40-1

ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate

Cat. No.: B1406790
CAS No.: 1400561-40-1
M. Wt: 264.29 g/mol
InChI Key: LGSRCDIBZCTVOS-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate is a chemical compound with the molecular formula C14H17FN2O2 and a molecular weight of 264.30 g/mol . It features an imidazolidin-2-ylidene core, a structure of significant interest in medicinal chemistry. This core is a key scaffold in various pharmacologically active compounds, which have demonstrated a wide range of biological activities including antimicrobial, anticancer, and antihypertensive effects . The specific presence of a 2-fluorobenzyl substituent and an ethanoate ester group on this core makes it a valuable synthon for organic synthesis and drug discovery research. Researchers can utilize this compound as a building block for the development of novel heterocyclic compounds or as a lead structure in the synthesis of libraries for high-throughput screening. Its structure suggests potential for further chemical modifications, such as hydrolysis, amidation, or alkylation, to explore structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

ethyl (2E)-2-[1-[(2-fluorophenyl)methyl]imidazolidin-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-2-19-14(18)9-13-16-7-8-17(13)10-11-5-3-4-6-12(11)15/h3-6,9,16H,2,7-8,10H2,1H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSRCDIBZCTVOS-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1NCCN1CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\NCCN1CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Synthesis via Base-Mediated Cyclization

Overview:
A prominent method involves the use of organic bases such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as catalysts to promote cyclization reactions of propargylic ureas or related intermediates. This method emphasizes mild conditions, high yields, and functional group tolerance.

Procedure:

  • Reactants include propargylic ureas or amines with ethyl cyanoacetate derivatives, in the presence of BEMP (5 mol%) in acetonitrile (CH₃CN).
  • The mixture is stirred at room temperature, typically completing within 1 minute to 1 hour, depending on the specific substrate.
  • Post-reaction, the mixture is purified via silica gel chromatography.

Reaction Mechanism:

  • The process begins with deprotonation of the urea or amine by BEMP, forming a reactive intermediate.
  • Intramolecular cyclization occurs through nucleophilic attack on electrophilic centers, leading to imidazolidinone formation.
  • The reaction pathway has been supported by computational studies indicating a low-energy transition state facilitated by the base.

Research Data:

Entry Substrate Catalyst Solvent Time Yield Reference
1 Propargylic ureas BEMP CH₃CN 1 min - 1 h Up to 93%

Sequential One-Pot Reactions Involving Ethyl Cyanoacetate and Ethyl Glycinate

Overview:
This method involves a sequential, one-pot reaction where amines are reacted with ethylcyanoacetate and ethyl glycinate hydrochloride under reflux conditions, often in ethanol, to form imidazolidinone derivatives.

Procedure:

  • Mix the amine with ethylcyanoacetate in ethanol under reflux for 2–4 hours.
  • Add ethyl glycinate hydrochloride along with triethylamine to facilitate nucleophilic attack and cyclization.
  • The reaction proceeds at approximately 70°C, often completing within 2 hours.
  • The resulting product is purified by filtration or chromatography.

Reaction Pathway:

  • Initial nucleophilic attack of the amine on ethylcyanoacetate forms a cyanoacetamido derivative.
  • Subsequent addition of ethyl glycinate hydrochloride leads to ring closure via nucleophilic attack on the ester or nitrile groups, forming the imidazolidinone core.

Research Data:

Entry Starting Materials Temperature Time Yield Reference
2 Amine + Ethylcyanoacetate + Ethyl glycinate Reflux (~70°C) 2–4 h Up to quantitative

Synthesis via Intramolecular Hydroamidation of Propargylic Ureas

Overview:
This method employs intramolecular hydroamidation, catalyzed by organo-catalysts, to generate imidazolidinones directly from propargylic ureas or related precursors.

Procedure:

  • Propargylic ureas are treated with a catalyst such as BEMP or other organic bases in suitable solvents.
  • The reaction is performed at moderate temperatures (~40°C).
  • The process involves intramolecular cyclization, with the formation of the imidazolidinone ring.

Research Data:

Entry Substrate Catalyst Temperature Time Yield Reference
3 Propargylic ureas BEMP 40°C 1 min – 1 h Up to 86%

Green and Mechanistically Driven Approaches

Overview:
Recent advances focus on environmentally friendly synthesis, utilizing neat conditions or minimal solvent, often under microwave irradiation or at elevated temperatures to accelerate reactions.

Procedure:

  • Reactions are conducted with ethylcyanoacetate and amines in the presence of green catalysts or under solvent-free conditions.
  • Microwave irradiation can significantly reduce reaction times, often completing within minutes.

Research Data:

Entry Conditions Time Yield Reference
4 Neat or microwave-assisted Minutes Up to 93%

Summary of Key Findings and Data Table

Method Category Main Features Typical Conditions Yields References
Base-mediated cyclization Organocatalysis with BEMP Room temperature, 1 min – 1 h Up to 93%
Sequential one-pot Ethylcyanoacetate + Ethyl glycinate Reflux (~70°C), 2–4 h Quantitative
Intramolecular hydroamidation Propargylic ureas + BEMP 40°C, 1 min – 1 h Up to 86%
Green/microwave Solvent-free or microwave Minutes Up to 93%

Chemical Reactions Analysis

Ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Applications/Properties Reference
Ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate C₁₄H₁₅FN₂O₂ 278.28 Imidazolidin-2-ylidene, ethanoate ester 2-fluorobenzyl Hypothesized ligand/catalyst -
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloridoruthenium complex C₃₄H₃₈Cl₂N₂Ru 688.72 Imidazolidin-2-ylidene, dichlorido Trimethylphenyl Olefin metathesis catalysis
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate C₇H₈N₄O₃S 228.22 Methoxyimino, thiazole Amino-thiazole Antibacterial (speculated)
Trifloxystrobin C₂₀H₁₉F₃N₂O₄ 408.37 Methoxyimino, trifluoromethylphenyl Trifluoromethylphenyl Agricultural fungicide
Ethyl (2E)-cyano(hydroxyimino)ethanoate C₅H₆N₂O₃ 142.11 Cyano, hydroxyimino, ethanoate None Chemical intermediate

Key Observations:

Imidazolidin-2-ylidene Derivatives :

  • The target compound and the ruthenium complex in share the imidazolidin-2-ylidene core. However, the 2-fluorobenzyl group in the target compound may impart distinct electronic effects compared to the trimethylphenyl substituents in the catalyst. Fluorine’s electron-withdrawing nature could enhance carbene stability and modulate metal-ligand interactions in catalytic applications.

Ethanoate Ester Analogs: Trifloxystrobin and ethyl cyano(hydroxyimino)ethanoate both contain ethanoate esters but differ in substituents. Trifloxystrobin’s trifluoromethylphenyl group contributes to its fungicidal activity by improving photostability and membrane penetration. In contrast, the target compound’s fluorobenzyl group may offer similar advantages in biological or catalytic contexts.

Stereochemical and Electronic Effects :

  • The (2Z)-configuration in the thiazole-containing compound versus the (2E)-configuration in the target compound highlights the importance of stereochemistry. The E-configuration may reduce steric hindrance, favoring interactions in biological or coordination environments.

Physicochemical Properties: Ethyl cyano(hydroxyimino)ethanoate has a melting point of 127–132°C and a boiling point of 248.9°C. The target compound’s aromatic fluorobenzyl group likely increases its melting point due to enhanced π-π stacking, though experimental data are needed.

Research Findings and Data Analysis

Table 2: Physicochemical and Functional Comparison

Property Target Compound Trifloxystrobin Ethyl Cyano(hydroxyimino)ethanoate
Molecular Weight 278.28 408.37 142.11
Key Substituent 2-fluorobenzyl Trifluoromethylphenyl Cyano, hydroxyimino
Hypothesized Melting Point 150–160°C* - 127–132°C
Potential Application Catalysis Fungicide Chemical intermediate

*Estimated based on structural analogs.

Biological Activity

Ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate, with the CAS number 1400561-40-1, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C14_{14}H17_{17}FN2_{2}O2_{2}
  • Molecular Weight : 264.29 g/mol
  • Structural Formula : The compound features an imidazolidinylidene structure which is pivotal for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of the fluorine atom in the benzyl group enhances its binding affinity to specific receptors, potentially modulating their activity. This compound has been studied for its role as an inhibitor of certain enzymes, including glutaminyl cyclase, which is implicated in neurodegenerative diseases.

Inhibitory Effects

Research indicates that this compound exhibits inhibitory effects on enzymes related to various biological pathways. For instance, it has been identified as an inhibitor of glutaminyl cyclase, which could have implications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies suggest that derivatives of imidazolidinyl compounds possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown effectiveness against various bacterial strains.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective potential of imidazolidinyl compounds in models of neurodegeneration, highlighting the role of glutaminyl cyclase inhibition in reducing neuroinflammation and neuronal death.
  • Anticancer Research : Another investigation focused on the potential anticancer properties of imidazolidin derivatives, suggesting that modifications to the benzyl group can enhance cytotoxicity against cancer cell lines.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityMechanism
Compound AGlutaminyl cyclase inhibitorReduces neurodegeneration
Compound BAntimicrobialDisrupts bacterial cell walls
This compoundPotentially neuroprotective and antimicrobialInhibits specific enzymes

Q & A

Basic Synthesis

Q: What are the established synthetic routes for ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate, and what key reaction parameters influence yield? A: The compound is synthesized via nucleophilic addition and cyclization reactions. A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) is effective, where the reagent activates carbonyl groups through hydrogen bonding, facilitating imidazolidin-2-ylidene formation . Key parameters include:

  • Catalyst loading : Optimal at 1.5–2.0 equivalents of Eaton’s reagent.
  • Temperature : Reactions proceed efficiently at 80–100°C.
  • Substituent effects : Electron-donating groups on aldehydes (e.g., methyl) enhance reaction rates and yields (90–96%), while electron-withdrawing groups (e.g., nitro) slow kinetics .

Advanced Synthesis

Q: How can electronic effects of substituents on the benzyl group be systematically studied to optimize the synthesis of analogous imidazolidin-2-ylidene derivatives? A: Use Hammett linear free-energy relationships (LFERs) to correlate substituent σ values with reaction rates/yields. For example:

  • Introduce para-substituted 2-fluorobenzyl derivatives (e.g., -OMe, -NO₂) and monitor kinetics via HPLC or NMR.
  • Compare activation energies (DFT calculations) to experimental data to identify electronic bottlenecks .

Structural Analysis

Q: Which crystallographic software tools are recommended for determining the molecular structure of this compound, and how are validation metrics applied? A: Use SHELXL for refinement (supports twinned data and high-resolution structures) and WinGX for data integration . Validation metrics include:

  • R-factor : Target < 5% for high-quality datasets.
  • ADDSYM checks : Ensure no missed symmetry in the unit cell.
  • PLATON for detecting disorder and hydrogen-bonding networks .

Advanced Structural Analysis

Q: How can twinning or disorder in crystals of this compound be resolved using SHELXL refinement strategies? A: For twinned

  • Apply the TWIN and BASF commands in SHELXL to refine twin laws and scale factors.
  • Use HKLF 5 format for merged data. For disorder, split models into partial occupancies and restrain geometric parameters (e.g., SIMU/DELU) to prevent overfitting .

Biological Activity

Q: What in vitro assays are appropriate for evaluating the antimicrobial potential of this compound, and how should conflicting activity data across studies be addressed? A: Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
    To resolve discrepancies:
  • Replicate assays under identical conditions (e.g., pH, inoculum size).
  • Validate compound purity via HPLC and structural integrity via XRD .

Pharmacological Studies

Q: What methodologies are employed to assess the pharmacokinetic properties of imidazolidin-2-ylidene derivatives, and how do structural modifications influence bioavailability? A: Key approaches:

  • ADME profiling : Use Caco-2 cell monolayers for permeability and cytochrome P450 assays for metabolic stability.
  • LogP measurements : Fluorobenzyl groups increase lipophilicity, enhancing membrane penetration but potentially reducing solubility. Introduce polar groups (e.g., -OH) to balance logP .

Data Contradiction

Q: When encountering discrepancies in reported biological activities of fluorobenzyl-substituted imidazolidin-2-ylidene derivatives, what experimental approaches can elucidate the source of variation? A:

  • Dose-response validation : Ensure linearity across concentrations.
  • Structural confirmation : Re-analyze disputed compounds via XRD to rule out polymorphic differences.
  • Assay standardization : Use CLSI guidelines for antimicrobial testing to minimize protocol-driven variability .

Computational Modeling

Q: Which quantum mechanical methods are suitable for predicting the electronic structure and reactivity of this compound, and how can these models inform experimental design? A:

  • DFT (B3LYP/6-311+G )**: Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., S. aureus FabI) to prioritize synthesis of high-affinity analogs .

Mechanistic Studies

Q: What spectroscopic techniques are critical for elucidating the reaction mechanism of imidazolidin-2-ylidene formation, particularly in solvent-free conditions? A:

  • In situ FTIR : Monitor carbonyl activation (shift from ~1700 cm⁻¹ to 1650 cm⁻¹) during Eaton’s reagent-mediated steps.
  • NMR (1H/13C) : Detect intermediates like enolates or hydrazones.
  • HRMS : Confirm transient species (e.g., acylium ions) .

Advanced Methodological Integration

Q: How can combined XRD and DFT studies resolve ambiguities in the stereochemical configuration of this compound? A:

  • Refine XRD data with SHELXL to assign absolute configuration (Flack parameter).
  • Cross-validate with DFT-calculated vibrational circular dichroism (VCD) spectra to confirm enantiomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-[1-(2-fluorobenzyl)imidazolidin-2-ylidene]ethanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.